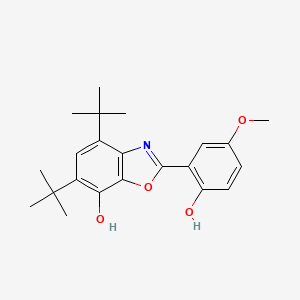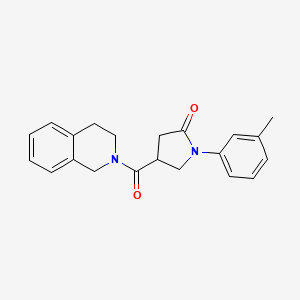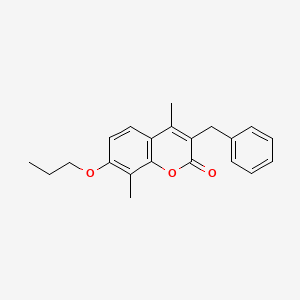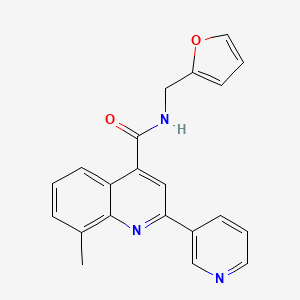
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol
Descripción general
Descripción
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent commonly used in the textile industry to improve the appearance of fabrics. However, this compound has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X involves the absorption of ultraviolet light and subsequent emission of blue light. This process is known as fluorescence and is due to the presence of a conjugated benzoxazole ring in the compound.
Biochemical and Physiological Effects:
Studies have shown that 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X does not have any significant biochemical or physiological effects on living organisms. However, it is important to note that the compound has not been extensively tested for its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its fluorescence properties, which make it a useful tool for imaging and detection. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X. These include the development of new fluorescent probes for bioimaging and drug delivery, as well as the investigation of its potential applications in environmental monitoring and sensing. Additionally, further studies are needed to fully understand the toxicity and safety of this compound.
Aplicaciones Científicas De Investigación
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been studied for its potential applications in various fields, including bioimaging, drug delivery, and environmental monitoring. Its fluorescent properties make it a useful tool for imaging biological structures and tracking drug delivery in vivo. Additionally, it has been used as a probe for detecting pollutants in water and soil.
Propiedades
IUPAC Name |
4,6-ditert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)14-11-15(22(4,5)6)18(25)19-17(14)23-20(27-19)13-10-12(26-7)8-9-16(13)24/h8-11,24-25H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTVAYOXXCJOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)OC)O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4648319.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)

![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)